molecular formula C18H10BrNO2 B14128677 5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 82104-05-0

5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B14128677
CAS No.: 82104-05-0
M. Wt: 352.2 g/mol
InChI Key: JHQYQQALIAOJOR-UHFFFAOYSA-N
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Description

5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a naphthalene ring attached to the isoindole core. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction, where naphthalen-2-yl-2-boronic acid is coupled with 2,5-dibromopyridine in the presence of a palladium catalyst . The reaction is typically carried out in a solvent such as toluene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization from solvents like dichloromethane and petroleum ether .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted isoindole derivatives.

Scientific Research Applications

5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of the isoindole core with a naphthalene ring and a bromine atom. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

82104-05-0

Molecular Formula

C18H10BrNO2

Molecular Weight

352.2 g/mol

IUPAC Name

5-bromo-2-naphthalen-2-ylisoindole-1,3-dione

InChI

InChI=1S/C18H10BrNO2/c19-13-6-8-15-16(10-13)18(22)20(17(15)21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H

InChI Key

JHQYQQALIAOJOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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